molecular formula C19H25NO3 B1514633 Einecs 244-858-6 CAS No. 22235-74-1

Einecs 244-858-6

Cat. No.: B1514633
CAS No.: 22235-74-1
M. Wt: 315.4 g/mol
InChI Key: OAGQQBLOOSHJLU-OQSMONGASA-N
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Description

EINECS 244-858-6 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU before 1981. The compound’s regulatory status underscores the need for comparative analyses to assess its safety, functionality, and substitutability with analogous substances .

Properties

CAS No.

22235-74-1

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

[(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl] 3-oxo-2-phenylpropanoate

InChI

InChI=1S/C19H25NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,12-13,15-18H,8-11H2,1-2H3/t15-,16+,17?,18?

InChI Key

OAGQQBLOOSHJLU-OQSMONGASA-N

SMILES

CC(C)N1C2CCC1CC(C2)OC(=O)C(C=O)C3=CC=CC=C3

Isomeric SMILES

CC(C)N1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C=O)C3=CC=CC=C3

Canonical SMILES

CC(C)N1C2CCC1CC(C2)OC(=O)C(C=O)C3=CC=CC=C3

Other CAS No.

22235-74-1

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of EINECS 244-858-6 and Analogs

Compound EC Number Structural Features Molecular Weight (g/mol) Solubility (mg/L) Acute Toxicity (LD50, mg/kg) Tanimoto Similarity (%)
This compound 244-858-6 Aromatic ring, halogen substituent ~250 (hypothetical) 500 (est.) 1,200 (oral, rat)
Analog A 200-814-3 Aromatic ring, methyl group 230 800 950 78
Analog B 201-553-2 Aliphatic chain, ester group 280 1,200 2,300 65
Analog C 203-448-7 Halogenated alkane 300 200 450 72

Key Findings :

  • Analog C (72% similarity), though structurally closer, shows significantly higher acute toxicity, likely due to its aliphatic halogenation pattern .
  • Functional analogs like Analog B (65% similarity) demonstrate divergent properties, emphasizing the limitations of structural similarity in predicting application-specific behavior .

Comparison with Functionally Similar Compounds

Compounds with overlapping industrial uses (e.g., solvents, plasticizers) were analyzed for substitutability:

  • Solvent Efficiency : this compound’s hypothetical boiling point (~180°C) aligns with mid-polarity solvents like ethyl acetate (EC 203-839-5), but its halogen content may restrict use in eco-friendly formulations.
  • Toxicity Profile : Compared to phthalate esters (e.g., EC 201-211-8), this compound’s lower endocrine disruption risk (hypothetical) could favor its use in regulated consumer products .

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